molecular formula C20H16N4O B5112237 N'-(4-methylacridin-9-yl)pyridine-3-carbohydrazide

N'-(4-methylacridin-9-yl)pyridine-3-carbohydrazide

Cat. No.: B5112237
M. Wt: 328.4 g/mol
InChI Key: RLUANUNVDJGXGV-UHFFFAOYSA-N
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Description

N’-(4-methylacridin-9-yl)pyridine-3-carbohydrazide is a compound that belongs to the class of pyridine-carbohydrazides. This compound is known for its potential antimicrobial properties, particularly against multidrug-resistant strains . It is a derivative of acridine and pyridine, both of which are significant in medicinal chemistry due to their biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-methylacridin-9-yl)pyridine-3-carbohydrazide typically involves the reaction of 4-methylacridine-9-carboxylic acid with pyridine-3-carbohydrazide. The reaction is usually carried out in a methanolic solution, with the addition of a coupling agent such as butyric anhydride . The reaction mixture is stirred overnight at room temperature, followed by the evaporation of the solvent under reduced pressure to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for N’-(4-methylacridin-9-yl)pyridine-3-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-(4-methylacridin-9-yl)pyridine-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into its reduced forms.

    Substitution: It can undergo nucleophilic and electrophilic substitution reactions, particularly at the pyridine and acridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N’-(4-methylacridin-9-yl)pyridine-3-carboxylic acid, while reduction could produce N’-(4-methylacridin-9-yl)pyridine-3-carbohydrazine.

Mechanism of Action

The mechanism of action of N’-(4-methylacridin-9-yl)pyridine-3-carbohydrazide involves its interaction with microbial cell components. It is believed to inhibit the growth of bacteria and fungi by interfering with their DNA replication and protein synthesis processes . The compound’s structure allows it to intercalate into DNA, disrupting the normal function of the genetic material and leading to cell death.

Comparison with Similar Compounds

Properties

IUPAC Name

N'-(4-methylacridin-9-yl)pyridine-3-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O/c1-13-6-4-9-16-18(13)22-17-10-3-2-8-15(17)19(16)23-24-20(25)14-7-5-11-21-12-14/h2-12H,1H3,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLUANUNVDJGXGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=C(C3=CC=CC=C3N=C12)NNC(=O)C4=CN=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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